3-Chloro-4-hydroxybenzimidamide is a chemical compound with the molecular formula and a molecular weight of approximately 170.60 g/mol. This compound is classified under the category of benzimidamides, which are derivatives of benzimidazole containing an amide functional group. The presence of chlorine and hydroxy groups in the structure imparts unique chemical properties and potential biological activities.
The compound can be synthesized from various precursors, with methods often involving chlorination reactions. It is commercially available from chemical suppliers, and its synthesis has been documented in several patents and scientific literature, indicating its relevance in both research and industrial applications.
3-Chloro-4-hydroxybenzimidamide can be classified as:
The synthesis of 3-chloro-4-hydroxybenzimidamide typically involves chlorination processes. One notable method includes the chlorination of N-acetyl-para-aminophenol using sulfuryl chloride as a chlorine source in a liquid sulfur dioxide medium. This process allows for high yields of the desired product due to its efficiency in facilitating the chlorination of phenolic compounds .
The molecular structure of 3-chloro-4-hydroxybenzimidamide can be represented as follows:
3-Chloro-4-hydroxybenzimidamide participates in various chemical reactions typical for benzimidamides, including:
The mechanism of action for 3-chloro-4-hydroxybenzimidamide in biological systems involves its interaction with various biomolecules, potentially leading to inhibition or modulation of enzymatic activities. This compound may exhibit pharmacological properties similar to other benzimidazole derivatives, which are known for their roles as antitumor and antimicrobial agents.
Studies have indicated that benzimidazole derivatives can inhibit tubulin polymerization, which is crucial in cancer cell proliferation . The presence of the chloro and hydroxy groups may enhance this activity by increasing lipophilicity or altering binding affinities.
3-Chloro-4-hydroxybenzimidamide has potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic applications, particularly in oncology and infectious disease treatment .
The systematic IUPAC name for this compound is 3-Chloro-4-hydroxybenzenecarboximidamide, though it is interchangeably referenced as 3-Chloro-4-hydroxybenzimidamide or 4-(Aminomethyl)-2-chlorophenol in pharmacological literature. Its core structure places it within the benzimidamide taxonomic class, defined by the presence of a –C(=NH)NH₂ functional group attached directly to a benzene ring. This parent scaffold exhibits three key pharmacological subclasses based on substitution patterns:
Table 1: Nomenclature and Structural Analogs
Systematic Name | Common Name | Substitution Pattern | CAS Registry |
---|---|---|---|
3-Chloro-4-hydroxybenzenecarboximidamide | 3-Chloro-4-hydroxybenzimidamide | 1-Cl, 2-OH | 51423706* |
4-Chloro-N-hydroxybenzimidamide | N-Hydroxy-4-chlorobenzamidine | 4-Cl, N-OH | 5033-28-3 |
4-Chlorobenzenecarboximidamide | 4-Chlorobenzamidine | 4-Cl | 19563-04-3 |
Note: Exact CAS for 3-Chloro-4-hydroxybenzimidamide inferred from PubChem CID 51423706 [1] [10]
The chlorine atom induces substantial electronegativity perturbations (+σ effect, -π resonance), while the phenolic hydroxyl enables ionization (pKa ≈ 9.5–10.5) and metal coordination. This amphoteric character supports diverse binding modalities absent in simpler benzimidamides [1] [4] [9].
Benzimidamides emerged as pharmacophores in the 1980s with the discovery of their protease inhibition capabilities. Early work on 4-chlorobenzamidine (CAS 19563-04-3) demonstrated potent trypsin-like serine protease inhibition (Ki < 100 nM), establishing the essentiality of halogenation for enhancing binding pocket occupancy through halogen bonding and hydrophobic effects [7]. This "magic chloro effect" – where chlorine substitution amplifies potency up to 1,000-fold – was later observed in:
Table 2: Historical Milestones in Benzimidamide Pharmacophore Development
Year | Compound | Therapeutic Breakthrough | Reference |
---|---|---|---|
1985 | 4-Chlorobenzamidine | High-affinity trypsin inhibition | LookChem CAS 19563-04-3 |
2002 | m-Br-Benzimidamide analogs | Selective urokinase inhibitors (anti-metastatic) | [7] |
2016 | 3-Chloro-4-alkoxybenzimidamides | Dabigatran intermediates (anticoagulants) | [7] |
2021 | 3-Cl,4-OH benzimidamide cores | mGlu4 PAMs for neuropsychiatric disorders | [8] |
The strategic incorporation of a para-hydroxy group in 3-chloro-4-hydroxybenzimidamide represented a critical optimization step. It enhanced water solubility by 3.2-fold compared to non-hydroxylated analogs while preserving membrane permeability (Log P ≈ 1.2–1.8), addressing a key limitation of early benzimidamide drugs [7] [9].
Modern applications leverage 3-chloro-4-hydroxybenzimidamide as a multitarget pharmacophore validated across diverse disease models:
Derivatives like N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (EC₅₀ = 282 nM) function as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs). The 3-chloro-4-hydroxybenzimidamide moiety contributes critical H-bond interactions with residues in the allosteric pocket (e.g., Ser159, Tyr164), reducing cAMP accumulation. In vivo, these compounds demonstrated significant anxiolytic and antipsychotic effects:
As a key building block in 1,2,4-oxadiazole-based trans-acrylic acids, this scaffold enables dual PPARα/γ agonism for diabetes management. Molecular docking reveals the amidine group forms salt bridges with Arg288 (PPARγ) and the phenolic hydroxyl H-bonds with Ser289, facilitating receptor transactivation. Optimized derivatives exhibit:
The chlorine atom confers broad-spectrum antimicrobial enhancement by:
Table 3: Validated Therapeutic Targets of Derivatives
Therapeutic Area | Molecular Target | Compound Example | Potency |
---|---|---|---|
Neuropharmacology | mGlu4 receptor PAM | N-(3-chloro-4-(oxadiazolyl)phenyl)picolinamide | EC₅₀ = 282 nM |
Metabolic Disease | PPARγ agonist | (E)-3-(4-((3-(3-Cl,4-OH-phenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)acrylic acid | IC₅₀ = 0.89 μM |
Oncology | Deoxyhypusine synthase (DHPS) | 5-(2-Methoxyphenoxy)-2-(3-Cl,4-OH-phenyl)pyrimidin-4-amine | IC₅₀ = 14 nM |
Virology | HIV-1 RNase H | 3-Hydrazonoindolin-2-one-benzimidamide hybrids | 72% inhibition @10μM |
Recent target-validation studies highlight its role in cancer metabolism modulation. Incorporation into DHPS inhibitors (e.g., compound 8m) suppresses eIF5A2 hypusination, downregulating MMP2/9 expression and inhibiting melanoma cell migration by 80% at 5 μM [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7